molecular formula C23H29NO5S B2618749 (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396892-68-4

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Cat. No. B2618749
CAS RN: 1396892-68-4
M. Wt: 431.55
InChI Key: MXFFJOODUQHEBD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.

Mechanism of Action

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing its internalization and subsequent degradation. This leads to a reduction in norepinephrine levels in the brain and selective degeneration of noradrenergic neurons.
Biochemical and Physiological Effects:
The selective degeneration of noradrenergic neurons induced by (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine has been shown to have various biochemical and physiological effects. These include alterations in the levels of various neurotransmitters, changes in behavior and cognition, and neurodegeneration in various brain regions.

Advantages and Limitations for Lab Experiments

The use of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine in scientific research has several advantages, including its selectivity for noradrenergic neurons, its ability to induce selective degeneration, and its well-established synthesis method. However, there are also limitations, including the potential for off-target effects, the need for careful dosing, and the potential for species-specific differences in response.

Future Directions

There are several future directions for the use of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine in scientific research. These include the development of new animal models to study the effects of noradrenergic denervation in specific brain regions, the use of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine in combination with other neurotoxins to induce selective degeneration of multiple neurotransmitter systems, and the development of new drugs that target the noradrenergic system based on the insights gained from (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine research.
In conclusion, (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a chemical compound that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. Its selectivity for noradrenergic neurons, ability to induce selective degeneration, and well-established synthesis method make it a valuable tool for researchers. However, careful dosing and consideration of potential off-target effects are necessary when using (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine in experiments. Future research directions include the development of new animal models and drugs based on insights gained from (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine research.

Synthesis Methods

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with various reagents such as 3,5-dimethoxybenzyl chloride, styrylsulfonyl chloride, and triethylamine. The synthesis method has been well-established and has been used to produce (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine in large quantities for research purposes.

Scientific Research Applications

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine has been used to induce selective degeneration of noradrenergic neurons in animal models and has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration.

properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-27-22-14-21(15-23(16-22)28-2)18-29-17-20-8-11-24(12-9-20)30(25,26)13-10-19-6-4-3-5-7-19/h3-7,10,13-16,20H,8-9,11-12,17-18H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFJOODUQHEBD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

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